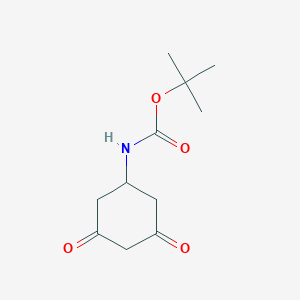

tert-Butyl (3,5-dioxocyclohexyl)carbamate

Description

Historical Context and Emergence of Dioxocyclohexyl Carbamic Acid Esters

The conceptualization of molecules like tert-butyl (3,5-dioxocyclohexyl)carbamate stems from the convergence of two well-established areas in organic synthesis: the chemistry of β-dicarbonyl compounds and the development of amine protecting groups.

The utility of 1,3-cyclohexanedione (B196179) and its derivatives as synthetic precursors has been recognized since the early 20th century. journalcra.comwikipedia.org These compounds, readily prepared from precursors like resorcinol (B1680541), were identified as highly versatile intermediates due to the reactivity of the methylene (B1212753) group positioned between the two carbonyls. wikipedia.org Their ability to form stable enolates makes them excellent nucleophiles in a variety of classical carbon-carbon bond-forming reactions.

Parallel to this, the mid-20th century saw a revolution in peptide synthesis, which necessitated the development of reliable protecting groups for amines. The tert-butoxycarbonyl (Boc) group, introduced as an acid-labile protecting group, became one of the most important tools in this field. fishersci.co.ukresearchgate.net Its stability to a wide range of nucleophilic and basic conditions, combined with its clean removal under mild acidic conditions, led to its widespread adoption in complex multi-step syntheses. fishersci.co.ukchemistrysteps.com

The emergence of dioxocyclohexyl carbamic acid esters represents a logical evolution, combining these two powerful synthetic motifs into a single, multifunctional building block. The aim was to create synthons that would allow for the initial elaboration of a carbocyclic core using the rich chemistry of β-diketones, followed by the subsequent unmasking and reaction of an amino group at a later stage.

Structural Significance of the Dioxocyclohexyl and Carbamate (B1207046) Moieties

The synthetic potential of this compound is directly derived from the distinct chemical properties of its two primary functional components: the dioxocyclohexyl ring and the tert-butyl carbamate group.

The Dioxocyclohexyl Moiety: The 1,3-cyclohexanedione fragment is a classic example of a β-dicarbonyl system. Its key structural features include:

Keto-Enol Tautomerism: In solution, 1,3-cyclohexanedione exists as an equilibrium mixture of the diketo form and the more stable enol tautomer. wikipedia.org This enolization is a critical aspect of its reactivity.

Acidity of α-Hydrogens: The methylene protons located at the C2 position (between the two carbonyls) are significantly acidic due to the ability of the resulting conjugate base (enolate) to delocalize the negative charge onto both oxygen atoms. This makes the formation of a nucleophilic enolate facile using common bases. guidechem.com

Interactive Table: Comparison of α-Hydrogen Acidity

| Compound | pKa |

|---|---|

| Cyclohexanone (B45756) | ~17 |

| 1,3-Cyclohexanedione | ~5.26 |

Data sourced from multiple chemical data repositories.

The Carbamate Moiety: The tert-butyl carbamate (Boc-amine) is one of the most widely used protecting groups for amines in organic synthesis. fishersci.co.uk Its significance lies in its ability to temporarily deactivate the nucleophilicity and basicity of the amine.

Chemical Stability: The Boc group is robust and stable under a wide array of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. researchgate.net This stability allows for selective chemistry to be performed on the dicarbonyl portion of the molecule without affecting the protected amine.

Acid-Labile Deprotection: The key advantage of the Boc group is its susceptibility to removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. chemistrysteps.com The mechanism involves the formation of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, leading to the clean release of the free amine. chemistrysteps.com

Interactive Table: Orthogonal Stability of the Boc Protecting Group

| Condition | Stability |

|---|---|

| Strong Acid (e.g., TFA, HCl) | Labile |

| Strong Base (e.g., NaOH, LiOH) | Stable |

| Nucleophiles (e.g., Grignards, Hydrides) | Stable |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |

Overview of Synthetic Utility in Contemporary Organic Chemistry

The dual functionality of this compound makes it a powerful intermediate for constructing complex molecules. Its synthetic utility can be exploited in a planned, stepwise manner.

Reactions at the Dicarbonyl Moiety: The primary site of reaction is typically the acidic C2 methylene group. Upon treatment with a base, the resulting enolate can act as a potent nucleophile in a variety of C-C bond-forming reactions:

Alkylation: Reaction with alkyl halides to introduce substituents at the C2 position.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Condensation Reactions: Reaction with aldehydes and ketones (Knoevenagel condensation) or with reagents like hydrazines and hydroxylamine (B1172632) to form heterocyclic systems such as pyrazoles and isoxazoles.

Deprotection and Further Functionalization: Following modifications to the cyclohexanedione ring, the Boc group can be removed to reveal the free amine. This newly available nucleophilic center can then undergo a second set of transformations:

Amide Bond Formation: Acylation with carboxylic acids or their derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

N-Alkylation: Reaction with alkyl halides.

This sequential reactivity allows the molecule to serve as a scaffold for building libraries of compounds with diverse substitution patterns on the aminocyclohexane core.

Interactive Table: Potential Synthetic Transformations

| Reagent(s) | Moiety Involved | Type of Reaction | Resulting Structure |

|---|---|---|---|

| 1. Base (e.g., NaOEt) 2. R-X (Alkyl Halide) | Dioxocyclohexyl | Alkylation | C2-alkylated derivative |

| 1. Base 2. α,β-Unsaturated Ketone | Dioxocyclohexyl | Michael Addition | C2-functionalized adduct |

| Hydrazine (B178648) (H₂NNH₂) | Dioxocyclohexyl | Condensation/Cyclization | Fused pyrazole (B372694) heterocycle |

| Trifluoroacetic Acid (TFA) | Carbamate | Deprotection | Free amine |

Scope and Objectives of Research on this compound

While extensive literature on the specific compound this compound is not widespread, research on analogous bifunctional building blocks suggests several key objectives and future directions.

Specific research objectives include:

Development of Novel Heterocyclic Scaffolds: Utilizing the dicarbonyl moiety for condensation reactions to create novel fused heterocyclic systems containing a protected or free amino group, which are common motifs in pharmacologically active compounds.

Synthesis of Natural Product Analogues: Employing the compound as a key fragment for the total synthesis of natural products that feature a substituted aminocyclohexane or aminocyclohexenone core.

Combinatorial Chemistry and Library Synthesis: Using the stepwise functionalization pathway to generate diverse libraries of molecules for high-throughput screening in drug discovery programs. The ability to vary substituents at both the C2 position and the nitrogen atom provides a powerful tool for exploring structure-activity relationships (SAR).

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of reactions at the C2 position, leading to the synthesis of enantiomerically pure, complex chiral molecules.

Future research will likely focus on expanding the reaction scope of this and related synthons and demonstrating their utility in the efficient synthesis of biologically active targets.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

tert-butyl N-(3,5-dioxocyclohexyl)carbamate |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-8(13)6-9(14)5-7/h7H,4-6H2,1-3H3,(H,12,15) |

InChI Key |

YIZPWUCBODRKON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)CC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3,5 Dioxocyclohexyl Carbamate and Its Analogs

Strategies for the Construction of the 3,5-Dioxocyclohexyl Scaffold

The formation of the six-membered diketone ring is a critical step in the synthesis of tert-butyl (3,5-dioxocyclohexyl)carbamate. Key strategies include cyclization reactions to form the carbocyclic ring and subsequent oxidation to generate the desired diketone functionality.

Cyclization Reactions in the Formation of the Six-Membered Ring

A prevalent method for constructing the cyclohexane-1,3-dione scaffold is through the catalytic hydrogenation of resorcinol (B1680541) (1,3-dihydroxybenzene). This reaction is typically carried out using catalysts such as Raney nickel under hydrogen pressure. The process involves the reduction of the aromatic ring to yield the desired cyclic diketone.

Another significant approach involves the intramolecular cyclization of dicarbonyl compounds. For instance, the Dieckmann condensation of appropriate diesters can be utilized to form the six-membered ring with a ketone functionality. Subsequent modifications can then lead to the 1,3-dione system.

A notable example from patent literature describes the cyclization of acetonylsuccinic acid dialkyl esters. This reaction is typically performed in the presence of a basic reagent, such as an alkali metal alkoxide (e.g., sodium methoxide, sodium ethoxide) or an alkali metal hydride (e.g., sodium hydride). The reaction can be conducted in various solvents like methanol, ethanol, benzene, or toluene, at temperatures ranging from room temperature to the boiling point of the solvent. This cyclization yields a 3,5-dioxo-cyclohexanecarboxylic acid alkyl ester alkali metal salt, which can then be neutralized with an acid to afford the corresponding 3,5-dioxo-cyclohexanecarboxylic acid or its alkyl ester.

| Starting Material | Reagents and Conditions | Product | Reference |

| Resorcinol | H₂, Raney Ni | 1,3-Cyclohexanedione (B196179) | N/A |

| Acetonylsuccinic acid di-alkyl ester | Sodium ethoxide, Ethanol, Reflux | 3,5-Dioxo-cyclohexanecarboxylic acid ethyl ester | N/A |

Oxidation Protocols for Diketone Generation

In synthetic routes where the cyclohexane (B81311) ring is formed with hydroxyl groups or as a saturated hydrocarbon, oxidation is a necessary step to introduce the 1,3-dione functionality. A variety of oxidation protocols are available to the synthetic chemist.

For the conversion of a cyclohexane to a cyclohexanedione, strong oxidizing agents such as chromium trioxide (CrO₃) in acetic acid or potassium permanganate (B83412) (KMnO₄) can be employed, although these reagents may lack selectivity. More modern and milder oxidation methods, such as those employing Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane, offer greater control and are compatible with a wider range of functional groups.

In cases where a cyclohexanol (B46403) is an intermediate, oxidation to the corresponding cyclohexanone (B45756) is a standard transformation. Subsequent α-oxidation can then introduce the second ketone. For instance, oxidation of a cyclohexanone to a silyl (B83357) enol ether followed by reaction with an oxidizing agent like m-CPBA and subsequent hydrolysis can yield a 2-hydroxycyclohexanone, which can then be oxidized to the 1,2-dione. While not directly forming a 1,3-dione, this illustrates the stepwise introduction of ketone functionalities.

Introduction and Manipulation of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. Its introduction is a key step in the synthesis of the title compound.

N-Protection Strategies in Precursor Synthesis

In many synthetic approaches, the amine functionality is introduced at an early stage and is protected with a Boc group before the construction or modification of the cyclohexanedione ring. This strategy prevents the amine from participating in undesired side reactions during subsequent synthetic steps.

A common precursor is a protected amino di-acid or amino keto-ester which can then undergo cyclization to form the six-membered ring with the protected amine already in place. The choice of protecting group strategy is crucial to ensure orthogonality with other protecting groups and reaction conditions used in the synthesis.

Direct Installation of the Carbamate Functionality

The direct installation of the tert-butyl carbamate group onto a pre-existing amine is a very common and efficient method. The most widely used reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃), in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a mixture of dioxane and water.

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of tert-butoxide and carbon dioxide generates the stable tert-butyl carbamate.

Another method for the synthesis of tert-butyl carbamates involves the reaction of an alcohol with sodium cyanate (B1221674) in the presence of trifluoroacetic acid. While this is a general method for carbamate synthesis, its application to the direct carbamoylation of the 3,5-dioxocyclohexyl scaffold would depend on the specific reactivity of the enolic hydroxyl groups.

| Amine Substrate | Reagents and Conditions | Product |

| Primary or Secondary Amine | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | N-Boc protected amine |

| Primary or Secondary Amine | Di-tert-butyl dicarbonate, Sodium Bicarbonate, Dioxane/Water | N-Boc protected amine |

Total Synthesis Approaches to this compound

A complete total synthesis of this compound would logically combine the strategies outlined above. A plausible synthetic route could commence with the synthesis of 5-aminocyclohexane-1,3-dione. One potential method to achieve this is through the reductive amination of 1,3,5-cyclohexanetrione (phloroglucinol tautomer) or a protected derivative.

A more direct approach involves the reductive amination of 1,3-cyclohexanedione. Research has shown that the reductive amination of 1,3-cyclohexanedione can yield 3-aminocyclohexanone (B126829) as well as 1,3-cyclohexanediamine. The reaction of 1,3-cyclohexanedione with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas over a Raney Nickel catalyst, can lead to the formation of 3-amino-2-cyclohexen-1-one (B1266254) (an enaminone) as an intermediate. Further reduction of this enaminone can provide the desired aminoketone.

Once 5-aminocyclohexane-1,3-dione is obtained, the final step would be the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This would be achieved by reacting the amino-dione with di-tert-butyl dicarbonate in the presence of a suitable base.

Proposed Synthetic Route:

Formation of the Scaffold: Synthesis of 1,3-cyclohexanedione, for example, by the hydrogenation of resorcinol.

Introduction of the Amino Group: Reductive amination of 1,3-cyclohexanedione using ammonia and a reducing agent (e.g., H₂/Raney Ni) to yield 5-aminocyclohexane-1,3-dione. This step may require careful optimization to favor the mono-amination product and the desired regioisomer.

N-Protection: Reaction of 5-aminocyclohexane-1,3-dione with di-tert-butyl dicarbonate and a base to afford the final product, this compound.

| Step | Reaction | Key Reagents |

| 1 | Hydrogenation | Resorcinol, H₂, Raney Ni |

| 2 | Reductive Amination | 1,3-Cyclohexanedione, NH₃, H₂, Raney Ni |

| 3 | N-Boc Protection | 5-Aminocyclohexane-1,3-dione, Di-tert-butyl dicarbonate, Base |

This proposed synthesis provides a logical and feasible pathway to the target molecule based on established chemical transformations. Further research would be required to optimize the conditions for each step to maximize the yield and purity of this compound.

Linear and Convergent Synthetic Sequences

A plausible linear synthetic sequence for this compound could commence from a readily available starting material such as 1,3,5-trihydroxybenzene (phloroglucinol). A conceptual linear approach is outlined below:

Protection of the Amine: The synthesis would likely begin with a precursor containing an amino group that is subsequently protected with a tert-butoxycarbonyl (Boc) group. For instance, starting with an aminocyclohexane derivative, the amino group can be protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Oxidation: The hydroxyl groups of a suitably protected aminocyclohexanetriol derivative could then be oxidized to the corresponding ketones. This transformation can be achieved using various oxidizing agents, such as chromic acid or Swern oxidation.

Cyclization: An alternative approach involves the cyclization of a linear precursor. For example, a Dieckmann condensation of a suitably substituted pimelic acid derivative could be employed to form the six-membered ring, followed by hydrolysis and decarboxylation to yield the 1,3-dione.

Introduction of the Carbamate: If the synthesis starts from a non-aminated precursor, the amino group can be introduced at a later stage, for example, through reductive amination of a ketone, followed by Boc protection.

A convergent synthetic sequence would involve the preparation of key fragments separately, which are then combined to form the final product. For this compound, a convergent strategy might involve the synthesis of a protected amino-dicarbonyl fragment and a separate C3 fragment, which are then coupled. While potentially more efficient for complex analogs, for the parent compound, a linear sequence is often more straightforward.

Evaluation of Reaction Efficiencies and Yields

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Boc Protection of Amine | Di-tert-butyl dicarbonate, triethylamine, dichloromethane | >95 |

| 2 | Oxidation of Alcohols | PCC or Swern Oxidation | 70-90 |

| 3 | Dieckmann Condensation | Sodium ethoxide, ethanol | 60-80 |

| 4 | Reductive Amination | NH3, NaBH3CN | 50-70 |

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Intermediates

The synthesis of advanced intermediates and chiral derivatives of this compound requires precise control over the reactivity of different functional groups and the stereochemical outcome of the reactions.

Control of Functional Group Reactivity

The presence of multiple reactive sites in the intermediates for this compound necessitates the use of protecting groups to ensure chemoselectivity. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. rsc.org

In a molecule with both ketone and amine functionalities, the selective reaction of one group over the other is crucial. For example, in a reductive amination step, the ketone is selectively targeted in the presence of the carbamate. The choice of reagents and reaction conditions plays a vital role in achieving this selectivity.

Diastereoselective and Enantioselective Approaches to Chiral Derivatives

The synthesis of chiral derivatives of this compound can be achieved through various diastereoselective and enantioselective methods. One common strategy is the use of a chiral auxiliary, such as N-tert-butanesulfinamide, which can direct the stereochemical outcome of a reaction. osi.lv For instance, the addition of a nucleophile to an imine derived from a chiral sulfinamide can proceed with high diastereoselectivity. researchgate.net

Asymmetric catalysis is another powerful tool for establishing stereocenters. For example, an enantioselective Mannich reaction could be employed to introduce an amino group with a defined stereochemistry. nih.gov Organocatalysis, in particular, has emerged as a valuable method for the stereoselective synthesis of complex molecules. mdpi.com

The development of stereoselective routes to chiral amines is of high importance in organic and pharmaceutical chemistry. osi.lv The synthesis of enantiomerically pure compounds is often crucial for their biological activity.

| Approach | Method | Example |

| Chiral Auxiliary | Use of N-tert-butanesulfinamide | Diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.net |

| Asymmetric Catalysis | Enantioselective Mannich Reaction | Synthesis of stereodefined α-monosubstituted-ß-keto esters. nih.gov |

| Organocatalysis | Takemoto Organocatalyst | Asymmetric synthesis of 3-substituted isoindolinones. mdpi.com |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green chemistry considerations can be incorporated.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethyl acetate (B1210297) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of a synthesis. google.comsigmaaldrich.com The use of less toxic and more environmentally friendly reagents is also a key aspect.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent usage. For instance, avoiding the use of citric acid for pH adjustment in workups can prevent the formation of large amounts of sodium citrate (B86180) waste. google.com

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Pathways of Tert Butyl 3,5 Dioxocyclohexyl Carbamate

Reactivity of the Dicarbonyl System (1,3-Diketone)

The two carbonyl groups in a 1,3-relationship create a highly activated methylene (B1212753) bridge at the C4 position. The protons on this carbon are significantly acidic due to the ability of both adjacent carbonyl groups to stabilize the resulting enolate anion through resonance. This acidity is a cornerstone of the reactivity of 1,3-diketones.

Enolization and Tautomerism Studies

tert-Butyl (3,5-dioxocyclohexyl)carbamate, like other 1,3-diketones, exists in a tautomeric equilibrium between the diketo form and its enol form. In the enol form, a proton from the central carbon (C4) is transferred to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond within the ring. This enol form is stabilized by the formation of a conjugated system and, more importantly, by intramolecular hydrogen bonding between the enolic hydroxyl group and the remaining carbonyl oxygen.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the ring. In nonpolar solvents, the enol form is often favored due to the stability gained from the internal hydrogen bond. In contrast, polar, protic solvents can disrupt this intramolecular hydrogen bonding by forming their own hydrogen bonds with the carbonyl groups, which may shift the equilibrium towards the diketo form. The bulky tert-butylcarbamate (B1260302) group at the C1 position may introduce steric interactions that could influence the preferred enol tautomer.

Table 1: Representative Keto-Enol Tautomerism in Cyclohexane-1,3-dione Systems

| Compound | Solvent | % Enol Form | Reference |

|---|---|---|---|

| Cyclohexane-1,3-dione | Chloroform | >95% | General textbook knowledge |

| Cyclohexane-1,3-dione | Water | Lower than in chloroform | General textbook knowledge |

Nucleophilic Additions to Ketone Carbonyls

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. The presence of two carbonyl groups offers the possibility of single or double addition, and the regioselectivity of such reactions can be influenced by steric hindrance from the Boc-protecting group and the electronic nature of the enolate form.

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to ketones to form tertiary alcohols. In the case of this compound, the reaction outcome can be complex. The acidic protons at the C4 position can be deprotonated by these strong organometallic bases, leading to the formation of a magnesium or lithium enolate. This enolate formation consumes the organometallic reagent and can compete with nucleophilic addition to the carbonyl carbons.

To favor nucleophilic addition, reaction conditions can be modified, for instance, by using a non-nucleophilic base to first form the enolate, which is then reacted with an electrophile, or by using organometallic reagents that are less basic but still nucleophilic. The addition of one equivalent of an organometallic reagent would likely lead to a mono-addition product, a tertiary alcohol. The regioselectivity of this addition (at C3 or C5) would be influenced by the steric bulk of the incoming nucleophile and the Boc group. The addition of a second equivalent of the organometallic reagent could lead to a di-addition product, a diol.

The carbonyl groups of this compound can be reduced to hydroxyl groups or methylene groups using a variety of reducing agents.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. For a 1,3-diketone, these reagents can produce a mixture of the keto-alcohol and the diol, depending on the stoichiometry of the reducing agent used. The stereochemistry of the resulting hydroxyl groups (axial vs. equatorial) will be influenced by the steric environment around the carbonyl groups.

Catalytic Hydrogenation: This method typically employs a metal catalyst (e.g., Pd, Pt, Ru, Ni) and hydrogen gas to reduce carbonyl groups. nih.gov For 1,3-diketones, catalytic hydrogenation can lead to the formation of the corresponding diols. nih.gov The stereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions.

Clemmensen Reduction: This reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is known to reduce ketones to alkanes. wikipedia.orgbyjus.com For cyclic 1,3-diketones, the Clemmensen reduction can sometimes lead to unexpected products, including fully reduced alkanes and monoketones resulting from ring contraction. pw.livedoubtnut.com The harsh acidic conditions of this reaction might, however, lead to the cleavage of the acid-labile Boc-protecting group.

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction of aldehydes and ketones to alcohols using an aluminum alkoxide catalyst (commonly aluminum isopropoxide) in the presence of a sacrificial alcohol (like isopropanol). wikipedia.org The MPV reduction is known for its high chemoselectivity, meaning it would likely reduce the ketone functionalities without affecting other functional groups, including the carbamate (B1207046). wikipedia.org

Table 2: Expected Products from the Reduction of this compound

| Reduction Method | Reagents | Expected Major Product(s) |

|---|---|---|

| Hydride Reduction (1 eq.) | NaBH₄ or LiAlH₄ | tert-Butyl (3-hydroxy-5-oxocyclohexyl)carbamate |

| Hydride Reduction (excess) | NaBH₄ or LiAlH₄ | tert-Butyl (3,5-dihydroxycyclohexyl)carbamate |

| Catalytic Hydrogenation | H₂, Pd/C | tert-Butyl (3,5-dihydroxycyclohexyl)carbamate |

| Clemmensen Reduction | Zn(Hg), HCl | Potential for methylene compounds and ring-contracted products (Boc group may be cleaved) |

Note: The product distributions and stereochemistry are predicted based on general principles of 1,3-diketone reactivity and have not been experimentally verified for the title compound.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting ketones into alkenes.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.org With a 1,3-diketone like this compound, the reaction can be directed to one or both carbonyl groups. The enolizable nature of the diketone can complicate the reaction, as the basic ylide can deprotonate the C4 position. However, under appropriate conditions, olefination can be achieved.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org It often offers advantages over the traditional Wittig reaction, such as higher E-selectivity for the resulting alkene and easier removal of byproducts. wikipedia.org The HWE reaction is generally more tolerant of a wider range of functional groups and can be effective with enolizable ketones. nrochemistry.com

Barbier Reaction: The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal (such as magnesium, zinc, indium, or samarium) to form an alcohol. wikipedia.org Unlike the Grignard reaction, the Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in situ. wikipedia.org This can be advantageous for sensitive substrates. The reaction with this compound would be expected to yield tertiary alcohols.

Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org The organozinc intermediate, known as a Reformatsky enolate, is less reactive than Grignard or organolithium reagents and is less likely to deprotonate the acidic C4 position of the diketone. wikipedia.org This reaction would likely proceed at one of the carbonyl groups to yield the corresponding β-hydroxy ester adduct.

Alpha-Substitution Reactions (e.g., Alkylation, Acylation, Halogenation)

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon, C4) of the cyclohexane (B81311) ring are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting conjugate base via resonance. This allows for the ready formation of an enolate anion upon treatment with a suitable base. This enolate is a soft nucleophile and can participate in a variety of substitution reactions.

Alkylation: In the presence of a base, such as an alkoxide or hydride, this compound can be deprotonated to form its corresponding enolate. This nucleophilic enolate can then react with alkyl halides or other electrophilic alkylating agents in an SN2 reaction to form a new carbon-carbon bond at the C4 position. The choice of base and solvent is crucial to control the extent of O- versus C-alkylation and to prevent poly-alkylation.

Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the C4 position. This reaction yields a 1,3,5-tricarbonyl compound, which is a valuable synthetic intermediate. The reaction typically proceeds readily due to the high nucleophilicity of the enolate.

Halogenation: Treatment of the dicarbonyl compound with electrophilic halogen sources (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular halogens like Br₂) under basic or acidic conditions can lead to the introduction of a halogen atom at the C4 position. The reaction proceeds through an enol or enolate intermediate.

Table 1: Representative Alpha-Substitution Reactions

| Reaction Type | Reagent | Product Structure | Expected Product Name |

|---|

Note: The structures shown are hypothetical representations of expected reaction products based on general chemical principles.

Condensation Reactions

The nucleophilic enolate generated from this compound serves as a key intermediate in various condensation reactions, enabling the formation of more complex molecular architectures.

The enolate of this compound can act as the nucleophilic partner in base-catalyzed Aldol-type condensations with aldehydes or ketones. The initial reaction forms a β-hydroxy dicarbonyl adduct, which may subsequently undergo dehydration, particularly under acidic or heated conditions, to yield an α,β-unsaturated product.

The Knoevenagel condensation is a related reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base, such as an amine. The high acidity of the C4 protons in this compound makes it an excellent substrate for this reaction. The reaction typically proceeds to the dehydrated α,β-unsaturated product. nih.gov

In the Mannich reaction , the enolizable this compound can react with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. nih.govbuchler-gmbh.com This three-component reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enolate of the dicarbonyl compound to produce a β-amino-carbonyl compound, known as a Mannich base. orgsyn.org

The Henry (nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. researchgate.net Conversely, the enolate of this compound can react as a nucleophile with nitroalkenes (formed in situ or separately) in a Michael-type addition, which is a variant of the Henry reaction manifold. This provides a pathway to γ-nitro dicarbonyl compounds.

Ring Modification and Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation)

The cyclohexanedione ring is susceptible to oxidative cleavage reactions. The Baeyer-Villiger oxidation is a notable example, where a ketone is converted into an ester, or a cyclic ketone is transformed into a lactone (a cyclic ester). wikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgnih.govnrochemistry.com

When this compound is subjected to Baeyer-Villiger conditions, one of the carbonyl groups is oxidized. The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, forming a Criegee intermediate. nrochemistry.com This is followed by the migratory insertion of oxygen adjacent to the carbonyl carbon. The migration of one of the ring carbons results in the expansion of the six-membered ring to a seven-membered lactone ring. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent α-carbons.

Transformations Involving the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions, including nucleophilic attack and basic hydrolysis. nih.gov However, it can be selectively removed under specific acidic, Lewis acidic, or thermal conditions.

Selective N-Deprotection Strategies (e.g., Acidic, Lewis Acidic, Thermal)

The cleavage of the Boc group is a critical step in synthetic pathways where the amine functionality needs to be revealed for subsequent reactions.

Acidic Deprotection: This is the most common method for Boc group removal. nih.gov It is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate (B1210297), or methanol. fishersci.co.ukjk-sci.com The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage to form the free amine (as its ammonium (B1175870) salt), carbon dioxide, and a stable tert-butyl cation. jk-sci.comstackexchange.com The tert-butyl cation is typically scavenged by the counter-ion or deprotonated to form isobutylene (B52900). Milder acidic conditions, such as using aqueous phosphoric acid, have also been developed to enhance selectivity for substrates with other acid-sensitive functional groups. nih.gov

Lewis Acidic Deprotection: Various Lewis acids can catalyze the cleavage of the Boc group, often under milder or more selective conditions than strong Brønsted acids. acsgcipr.org This method is advantageous when other acid-labile groups are present in the molecule. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen or ether oxygen of the carbamate, which weakens the C-O bond and facilitates its cleavage. acsgcipr.org A range of Lewis acids have been employed, with their efficacy and selectivity depending on the specific reagent and reaction conditions.

Thermal Deprotection: The Boc group can also be removed under neutral, catalyst-free conditions by heating. nih.gov This method typically requires high temperatures (often >150 °C) and is frequently performed in high-boiling solvents or under continuous flow conditions. nih.gov Thermal deprotection is advantageous for sensitive substrates that cannot tolerate acidic conditions and avoids the need for aqueous workup. Sequential, selective deprotection can sometimes be achieved by controlling the temperature. nih.gov

Table 2: Selected Conditions for N-Deprotection of Boc-Amines

| Deprotection Strategy | Reagents and Conditions | Comments | References |

|---|---|---|---|

| Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Common, fast, and efficient method. fishersci.co.ukjk-sci.com | fishersci.co.ukjk-sci.com |

| 4M HCl in Dioxane or Ethyl Acetate | Widely used, provides the amine hydrochloride salt directly. nih.govfishersci.co.uk | nih.govfishersci.co.uk | |

| Aqueous Phosphoric Acid (85%) | Milder, environmentally benign option with good selectivity. nih.gov | nih.gov | |

| Lewis Acidic | ZnBr₂ in CH₂Cl₂ | Selective for secondary N-Boc groups over primary ones. jk-sci.comresearchgate.net | jk-sci.comresearchgate.net |

| FeCl₃ | Effective Lewis acid for deprotection. nih.gov | nih.gov | |

| CeCl₃·7H₂O / NaI in Acetonitrile | Can offer different selectivity profiles. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org | |

| SnCl₄ | Reported as an extremely mild reagent for Boc deprotection. acsgcipr.org | acsgcipr.org | |

| Thermal | High Temperature (e.g., 180-300 °C) in various solvents (e.g., Methanol, TFE) | Catalyst-free method, often used in continuous flow systems. nih.gov | nih.gov |

Amide Bond Formation via Carbamate Activation

The tert-butyl carbamate group, while primarily known as a protecting group for amines, can be directly converted into an amide bond. This transformation avoids the need to first deprotect the amine and then perform a separate acylation step. One effective method involves the use of acyl halide-methanol mixtures. This one-pot procedure efficiently transforms t-butyl carbamates into the corresponding amides, often in nearly quantitative yields. organic-chemistry.org The reaction proceeds by first cleaving the Boc group, and the resulting amine is immediately acylated in situ, which is advantageous when dealing with unstable or difficult-to-handle intermediate amines. organic-chemistry.org

This method's operational simplicity and high efficiency make it a valuable strategy for peptide synthesis and other applications requiring amide bond formation from a protected amine precursor. organic-chemistry.org The process can also exhibit chemoselectivity; for instance, a Boc group can be selectively cleaved and acylated in the presence of a benzyloxycarbonyl (Cbz) group, depending on the specific reaction conditions employed. organic-chemistry.org

Table 1: Representative Conditions for Amide Formation from tert-Butyl Carbamates

| Carbamate Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Boc-piperidine | Acetyl chloride, Methanol, then Triethylamine (B128534) | Dichloromethane | 0°C to Room Temp. | N-Acetylpiperidine | 96% | organic-chemistry.org |

| N-Boc-benzylamine | Benzoyl chloride, Methanol, then Triethylamine | Dichloromethane | 0°C to Room Temp. | N-Benzoylbenzylamine | 98% | organic-chemistry.org |

N-Functionalization and Derivatization

Beyond conversion to amides, the nitrogen atom of the carbamate can be subjected to other functionalization reactions, such as N-alkylation. A mild and selective protocol for the N-alkylation of carbamates utilizes cesium carbonate as a base in conjunction with tetrabutylammonium (B224687) iodide (TBAI) and an alkyl halide. researchgate.net This method is highly efficient and exclusively provides N-alkylated carbamates in high yields for both aliphatic and aromatic substrates. researchgate.net Such reactions are typically performed under anhydrous conditions to prevent hydrolysis and other side reactions. This direct alkylation of the carbamate nitrogen provides a pathway to secondary amines after a subsequent deprotection step.

Reactivity of the Cyclohexyl Scaffold

The 1,3-diketone functionality of the cyclohexane ring is a hub of reactivity. The compound exists in equilibrium with its enol tautomer, and the methylene group at the C4 position (between the two carbonyls) is highly acidic and readily deprotonated to form a nucleophilic enolate. wikipedia.orgjournalcra.com This inherent reactivity allows for a wide array of transformations.

Transformations of the Cyclohexane Ring System

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems. researchgate.net Condensation reactions with dinucleophiles can be used to construct new fused rings. For example, reaction with hydrazine (B178648) or substituted hydrazines leads to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. nih.gov

Furthermore, the 1,3-cyclohexanedione (B196179) scaffold can participate in condensation reactions with aldehydes. In the presence of a catalyst, two molecules of the diketone can react with one molecule of an aromatic aldehyde to form 9-aryl-1,8-dioxooctahydroxanthene derivatives. researchgate.net This transformation builds a new pyran ring fused to two cyclohexanedione units.

Table 2: Heterocycle Synthesis from 1,3-Cyclohexanedione Derivatives

| Reactants | Reagents/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexanedione, Aromatic Aldehydes | p-Dodecylbenzenesulfonic acid (DBSA) | Water | 9-Aryl-1,8-dioxooctahydroxanthene | researchgate.net |

| 1,3-Cyclohexanedione, Hydrazine | Acid or Base Catalyst | Ethanol | Indazole derivative | nih.govresearchgate.net |

| 1,3-Cyclohexanedione, Elemental Sulfur, Phenylisothiocyanate | - | - | Tetrahydrobenzo[d]thiazole derivative | scirp.org |

Introduction of Additional Functionality

The active methylene group at C4 is the primary site for introducing new substituents onto the cyclohexyl ring. One of the most common reactions is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone. wikipedia.org In the case of 1,3-cyclohexanedione, reaction with an aldehyde in the presence of a basic catalyst like piperidine (B6355638) leads to an α,β-unsaturated ketone product. wikipedia.org Depending on the stoichiometry, this can also lead to the formation of 2,2'-arylmethylene bis(3-hydroxy-2-cyclohexene-1-one) products, where one aldehyde molecule links two diketone units. researchgate.net

Coupling Reactions (e.g., Buchwald-Hartwig C-N/C-O Coupling, Chan-Lam Coupling)

The carbamate functionality makes the molecule a suitable substrate for modern cross-coupling reactions to form C-N bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.org While typically used to couple amines with aryl halides, specific protocols have been developed that utilize tert-butyl carbamate directly as an ammonia (B1221849) surrogate. nih.govresearchgate.net This allows for the direct N-arylation of the carbamate. For instance, tert-butyl carbamate can be coupled with aryl bromides at room temperature using a palladium catalyst system, such as one involving the tert-butyl X-Phos ligand, to produce N-Boc-protected anilines in good yields. acs.orgdeakin.edu.au

The Chan-Lam coupling offers a complementary, copper-catalyzed method for C-N bond formation. wikipedia.org This reaction couples N-H containing compounds, including carbamates, with arylboronic acids. organic-chemistry.orgresearchgate.net The reaction is notable for its mild conditions, often proceeding at room temperature and open to the air, which provides a practical advantage over the stricter inert atmosphere requirements of many palladium-catalyzed systems. wikipedia.orgorganic-chemistry.org A variety of copper sources, such as copper(II) acetate or copper(II) chloride, can be used to catalyze the reaction. organic-chemistry.orgubinkim.com

Table 3: Comparison of Coupling Reactions for N-Arylation of Carbamates

| Reaction | Catalyst System | Coupling Partners | Typical Conditions | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amidation | Pd₂(dba)₃ / tert-Butyl X-Phos | tert-Butyl carbamate + Aryl bromide | NaOtBu (base), Toluene, Room Temp. | acs.org |

| Chan-Lam Coupling | CuCl₂ (10 mol%) | Azidoformate (carbamate precursor) + Arylboronic acid | Methanol, Room Temp., Open air | ubinkim.comresearchgate.net |

Cascade and Multi-Component Reactions (e.g., Passerini Reaction, Petasis Reaction, Pictet-Spengler Tetrahydroisoquinoline Synthesis)

The dicarbonyl moiety of this compound serves as a versatile component in several powerful cascade and multi-component reactions (MCRs), enabling the rapid construction of complex molecular architectures.

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The ketone functionalities within the cyclohexyl scaffold can participate in this reaction, although they may be less reactive than simple aldehydes. nih.govbeilstein-journals.org This reaction would lead to the formation of a complex adduct on one of the carbonyl groups.

The Petasis reaction , also known as the borono-Mannich reaction, is another three-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org The diketone can act as the carbonyl component, reacting with an amine to form an enamine or iminium ion in situ, which is then attacked by the organoboronic acid. acs.orgorganic-chemistry.org This provides a direct route to α-amino acids and their derivatives. organic-chemistry.org

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgjk-sci.com The use of ketones, such as the dicarbonyl groups in the target molecule, is well-established and leads to the formation of more complex, often spirocyclic, structures. nih.gov Reaction with a tryptamine (B22526) derivative, for example, would generate a spiro-tetrahydro-β-carboline, a privileged scaffold in medicinal chemistry. nih.gov

Table 4: Potential Multi-Component Reactions Involving the Diketone Scaffold

| Reaction | Components | Key Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Passerini Reaction | Diketone, Carboxylic Acid, Isocyanide | Cyclic transition state | α-Acyloxy amide adduct | wikipedia.orgnih.gov |

| Petasis Reaction | Diketone, Amine, Boronic Acid | Iminium ion / Enamine | Substituted amino acid derivative | wikipedia.orgnih.gov |

| Pictet-Spengler Reaction | Diketone, β-Arylethylamine | Iminium ion | Spiro-tetrahydroisoquinoline or Spiro-tetrahydro-β-carboline | wikipedia.orgnih.gov |

Detailed Mechanistic Investigations of Key Transformations

There are currently no published studies that have investigated the kinetics of reactions involving this compound. Consequently, data on reaction rates, rate constants, reaction orders, and activation energies for transformations of this compound are not available. Such studies would be crucial for understanding the factors that influence the speed and efficiency of its chemical conversions.

The specific reaction pathways and the nature of any transient intermediates formed during transformations of this compound have not been elucidated. Mechanistic studies, often employing techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational chemistry, are necessary to identify reactive intermediates and map the step-by-step processes by which this compound is converted into other molecules. This fundamental information is essential for optimizing reaction conditions and controlling product formation.

Information regarding the stereochemical outcomes of reactions involving this compound is also absent from the current body of scientific literature. Understanding the stereoselectivity of its reactions is critical, particularly if the compound is to be used in the synthesis of chiral molecules where specific three-dimensional arrangements of atoms are required. Without experimental or computational data, the diastereoselectivity or enantioselectivity of its transformations remains unknown.

Applications of Tert Butyl 3,5 Dioxocyclohexyl Carbamate As a Synthetic Building Block

Formation of Complex Carbocyclic Architectures

The inherent reactivity of the 1,3-dicarbonyl moiety within tert-butyl (3,5-dioxocyclohexyl)carbamate makes it a powerful tool for the construction of intricate carbocyclic and fused-ring systems. The active methylene (B1212753) group situated between the two carbonyls is readily deprotonated to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

One of the most notable applications is in annulation reactions, such as the Robinson annulation. In this type of transformation, the enolate of this compound can undergo a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring fused to the original cyclohexane (B81311) core. The resulting bicyclic structure can be further elaborated, leading to complex polycyclic systems. The presence of the Boc-protected amine adds a functional handle that can influence the stereochemical outcome of these reactions or be used for subsequent modifications.

Furthermore, the dicarbonyl system can be transformed into an enone, which can then act as a dienophile in Diels-Alder reactions, providing access to bridged bicyclic compounds. These reactions are fundamental in creating molecular frameworks that are common in biologically active molecules and natural products.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, a class of compounds of immense importance in medicinal chemistry and pharmacology. The 1,3-dicarbonyl system can react with various nitrogen-based binucleophiles to form a range of heterocyclic rings. researchgate.net Cyclohexane-1,3-diones and their derivatives are established as imperative precursors for synthesizing a wide range of biologically active heterocycles. researchgate.net

For instance, condensation with substituted anilines or other primary amines can lead to the formation of enaminones. These intermediates are pivotal in the synthesis of quinoline (B57606) and acridine (B1665455) derivatives. mdpi.com For example, a multi-component reaction involving an aldehyde, an amine, and the dione (B5365651) can yield acridinediones through a cyclization and dehydration sequence. The Boc-protected amine at the 5-position becomes an integral part of the final heterocyclic structure, providing a site for further diversification.

The versatility of this building block in heterocyclic synthesis is summarized in the table below, showcasing the types of heterocycles that can be generated from the cyclohexane-1,3-dione scaffold.

| Heterocycle Class | Co-reactant(s) | Key Reaction Type | Resulting Scaffold |

| Quinolines | Anilines, Enaminones | Condensation / Annulation | Functionalized Quinolines |

| Acridinediones | Aldehydes, Amines | Hantzsch-like Condensation | 1,8-Dioxo-octahydroacridines |

| Benzoxanthenones | 2-Naphthol, Aldehydes | Cyclocondensation | Fused Polycyclic Ethers |

| Pyrimidines | Amidines, Guanidine | Condensation | Fused Pyrimidine Systems |

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov this compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. The dicarbonyls, the active methylene, and the protected amine can be addressed with different reagents under various conditions to generate a wide range of molecular scaffolds from a single starting material.

A hypothetical DOS strategy could begin with the selective reaction of one carbonyl group, followed by a reaction at the second carbonyl, and finally a modification involving the active methylene. For example, one carbonyl could be converted to an enol ether, while the other is involved in a Wittig reaction. Subsequent deprotection of the amine and cyclization onto one of the newly introduced functionalities could lead to a novel heterocyclic core. By varying the reagents used at each step (the "building block diversity"), a large library of distinct molecular frameworks can be rapidly assembled. This approach allows for the efficient exploration of chemical space to identify molecules with novel biological activities.

| Step | Reaction Site | Example Transformation | Reagent Class | Potential for Diversity |

| 1 | C3 or C5 Carbonyl | Knoevenagel Condensation | Malononitrile, Cyanoacetates | Introduces varied Michael acceptors. |

| 2 | Remaining Carbonyl | Reductive Amination | Primary/Secondary Amines | Incorporates diverse R-groups. |

| 3 | Active Methylene (C4) | Alkylation | Alkyl Halides | Adds substituents at the core. |

| 4 | Boc-Protected Amine | Deprotection & Acylation | Acid Chlorides, Isocyanates | Functionalizes the amino group. |

| 5 | - | Intramolecular Cyclization | Base or Acid Catalyst | Forms diverse ring systems. |

Strategic Intermediate for Natural Product Synthesis Subunits

The cyclohexane-1,3-dione framework is a structural motif found in numerous natural products and biologically active compounds. researchgate.net Consequently, derivatives like this compound are considered valuable intermediates for the total synthesis of such molecules or their complex subunits. The compound provides a pre-formed six-membered ring with functional groups positioned for stereocontrolled elaboration into more complex structures.

For example, the synthesis of certain alkaloids or terpenes may require a highly substituted cyclohexane ring. Using this compound as a starting material can significantly shorten the synthetic route. The carbonyl groups can be used to install new stereocenters via asymmetric reduction or alkylation, and the amino group can be a key feature of the final natural product or a precursor to other functionalities. Although specific examples detailing the incorporation of this exact molecule into a named natural product are not widespread in the literature, the utility of the core scaffold is well-established. For instance, orthogonally protected aminocyclopentane cores, a related structural class, have been showcased in the total synthesis of complex natural products like (±)-Agelastatin A, highlighting the strategic advantage of such synthons. nih.gov

Development of Functionalized Organic Building Blocks for Materials Science

While the primary applications of this compound are in synthetic organic and medicinal chemistry, its potential as a building block for materials science is an emerging area of interest. Functionalized organic molecules are essential for creating materials with tailored properties, such as polymers, porous organic frameworks, and liquid crystals. ontosight.ai

The rigid cyclohexane core of the molecule can impart desirable structural properties to a polymer backbone, while the multiple functional groups offer points for polymerization or cross-linking. For example, after deprotection, the amino group could be used to form polyamides or polyimides. The dicarbonyl moiety could be used to synthesize specialized polymers through condensation reactions with diamines or diols. Furthermore, the ability to create complex, three-dimensional architectures from this building block could lead to the development of novel porous materials with applications in gas storage or separation. Amine-functionalized porous organic polymers, for instance, are a significant area of research for applications like carbon dioxide capture. rsc.orgrsc.org Although the direct use of this compound in this field is not yet extensively documented, its structural features make it a promising candidate for the design of next-generation functional organic materials.

Stereochemistry and Conformational Analysis in the Context of Tert Butyl 3,5 Dioxocyclohexyl Carbamate

Conformational Preferences of the Cyclohexane (B81311) Ring and Substituents

The cyclohexane core of tert-butyl (3,5-dioxocyclohexyl)carbamate primarily adopts a chair conformation, which is the most stable arrangement, effectively minimizing both angle strain and torsional strain. libretexts.orgpressbooks.pub In this conformation, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulky groups preferentially occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. wikipedia.org

The tert-butylcarbamate (B1260302) group is sterically demanding and will strongly favor the equatorial position. This preference locks the cyclohexane ring into a specific chair conformation. The molecule undergoes rapid ring-flipping between two chair conformations at room temperature, but the equilibrium will heavily favor the conformer where the large substituent is equatorial. pressbooks.pub

The two carbonyl groups at the 3 and 5 positions also influence the ring's geometry. The C=O bonds introduce planar sp²-hybridized carbons into the sp³-hybridized ring, which can slightly flatten the chair conformation in their vicinity. Furthermore, the molecule can exist in equilibrium with its enol or enolate forms, particularly in the presence of a base or acid. Tautomerization to an enol form would introduce a C=C double bond, significantly altering the ring's conformation, potentially favoring a half-chair or boat-like arrangement to accommodate the planar enol system. researchgate.netjournalcra.com

| Substituent | A-value (1,3-Diaxial Interaction Energy, kcal/mol) |

|---|---|

| -H | 0 |

| -OH | 0.9 - 1.0 |

| -CH₃ | 1.7 |

| -C(CH₃)₃ | > 5.0 |

| -NHCOOC(CH₃)₃ (estimated) | > 4.0 |

This table illustrates the steric strain (A-value) associated with placing a substituent in the axial position. The large estimated A-value for the tert-butylcarbamate group underscores its strong preference for the equatorial position.

Diastereoselective Inductions in Reactions of Derivatives

The stereochemistry of derivatives of this compound can profoundly influence the outcome of subsequent chemical reactions, a phenomenon known as diastereoselective induction. Once a stereocenter is established on the ring, it can direct the approach of reagents, leading to the preferential formation of one diastereomer over others.

For instance, if one of the carbonyl groups is selectively reduced to a hydroxyl group, a new chiral center is created. Let's consider the resulting tert-butyl (3-hydroxy-5-oxocyclohexyl)carbamate. The existing substituents (the bulky carbamate (B1207046) and the new hydroxyl group) will dictate the most stable conformation of the ring. When a nucleophile attacks the remaining carbonyl group, it will preferentially approach from the less sterically hindered face of the molecule. The axial or equatorial orientation of the hydroxyl group can influence this facial bias through steric blocking or by directing incoming reagents via hydrogen bonding.

Cascade reactions, such as Michael-aldol domino reactions, are powerful methods for constructing highly substituted cyclohexane rings with excellent diastereoselectivity. nih.gov In similar systems, the initial Michael addition sets a stereocenter that then controls the stereochemical outcome of the subsequent intramolecular aldol (B89426) cyclization, often resulting in the formation of a single diastereomer. nih.gov This principle can be applied to derivatives of the title compound to synthesize complex structures with multiple, well-defined stereocenters.

Enantioselective Transformations Mediated by Chiral Catalysts (e.g., Corey-Bakshi-Shibata Reduction)

The two carbonyl groups in this compound are prochiral, meaning that their reduction can generate chiral centers. Enantioselective transformations, using chiral catalysts, can achieve this reduction with high control over the resulting stereochemistry, producing a specific enantiomer.

A prominent example of such a transformation is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This method employs a chiral oxazaborolidine catalyst and a borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. chem-station.comchempedia.info The reaction proceeds through a highly organized, six-membered transition state involving the catalyst, the borane, and the ketone. nrochemistry.com

Mechanism of the CBS Reduction:

The Lewis acidic endocyclic boron atom of the CBS catalyst coordinates to the lone pair of the ketone's oxygen atom. This coordination is sterically directed, favoring binding to the more accessible lone pair (i.e., on the face with the smaller substituent).

The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the catalyst, activating it as a hydride donor.

The hydride is delivered intramolecularly to the carbonyl carbon from a specific face, as dictated by the chiral scaffold of the catalyst.

Workup releases the chiral alcohol and regenerates the catalyst. nrochemistry.comresearchgate.net

Applying the CBS reduction to this compound could potentially allow for the selective reduction of one or both ketone groups. By choosing the appropriate enantiomer of the CBS catalyst, one can synthesize either the (R) or (S) alcohol with high enantiomeric excess (ee). The regioselectivity (which of the two ketones reacts first) would depend on subtle electronic and steric differences within the molecule.

| Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | 97% |

| Propiophenone | (R)-1-Phenyl-1-propanol | 96% |

| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 95% |

| α-Tetralone | (S)-α-Tetralol | 94% |

This table provides examples of the high enantioselectivity typically achieved with the CBS reduction for various ketone substrates, highlighting its reliability and effectiveness. wikipedia.orgchem-station.com

Chiral Pool Synthesis and Auxiliary-Based Approaches Utilizing Analogues

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure compounds from nature as starting materials. nih.gov For the synthesis of chiral derivatives of this compound, one could envision starting from a chiral building block that already contains a cyclohexane ring, such as certain terpenes or carbohydrate-derived cyclohexanes. imc.ac.at For example, chiral cyclohexadiene diols can be transformed through a series of stereocontrolled reactions to build up the desired functionality. imc.ac.at This approach embeds the desired absolute stereochemistry from the beginning, avoiding the need for chiral resolutions or asymmetric catalysis in later steps.

Another powerful strategy involves the use of a chiral auxiliary. In this approach, an achiral precursor of the target molecule is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemistry of a subsequent reaction on the precursor. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, an achiral 1,3-cyclohexanedione (B196179) could be reacted with a chiral amine to form a chiral enamine. This enamine could then undergo a diastereoselective alkylation or reduction, with the stereochemistry being controlled by the chiral auxiliary, before the auxiliary is hydrolyzed to reveal the chiral cyclohexanone (B45756) derivative.

Impact of Stereochemistry on Molecular Recognition (from a purely structural/chemical interaction perspective)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. The precise three-dimensional arrangement of functional groups, as determined by the molecule's stereochemistry and conformation, is paramount for effective molecular recognition. studysmarter.co.uk

Different stereoisomers (enantiomers or diastereomers) of a derivative of this compound will have distinct 3D shapes. For example, the (3R, 5S)-dihydroxy derivative and the (3S, 5R)-dihydroxy derivative are enantiomers—non-superimposable mirror images. While they have identical physical properties in an achiral environment, they will interact differently with other chiral molecules, such as the active site of an enzyme or a receptor.

The spatial orientation of the hydroxyl groups and the carbamate substituent will either facilitate or hinder the formation of key interactions within a chiral binding pocket. One enantiomer might position its hydroxyl groups perfectly to act as hydrogen bond donors and acceptors with specific amino acid residues, leading to a tight binding affinity. In contrast, its mirror image (the other enantiomer) would be unable to form these same optimal interactions, resulting in weaker or no binding. This difference in interaction based on 3D structure is the fundamental chemical basis for the distinct biological activities often observed between enantiomers. studysmarter.co.uknih.gov

Theoretical and Computational Studies on Tert Butyl 3,5 Dioxocyclohexyl Carbamate

Quantum Mechanical Characterization of Electronic Structure

A foundational step in the computational analysis of tert-butyl (3,5-dioxocyclohexyl)carbamate would involve a thorough quantum mechanical characterization of its electronic structure. This analysis would provide deep insights into the molecule's fundamental properties. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap would be determined. These calculations are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy reflecting its ability to accept electrons. The electrostatic potential map would also be generated to visualize the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations for Geometry Optimization

To ascertain the most stable three-dimensional arrangement of atoms in this compound, Density Functional Theory (DFT) calculations would be employed for geometry optimization. DFT methods provide a good balance between computational cost and accuracy for molecules of this size. The calculations would identify the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. For the cyclohexanedione ring, this would involve determining the preferred conformation, such as a chair or boat form, and the orientation of the tert-butylcarbamate (B1260302) substituent (axial versus equatorial).

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Chair Conformation) based on DFT Calculations

| Parameter | Value |

| C=O Bond Length (keto groups) | ~1.22 Å |

| C-C Bond Length (ring) | ~1.53 Å |

| C-N Bond Length (carbamate) | ~1.38 Å |

| N-H Bond Length (carbamate) | ~1.01 Å |

| C-O Bond Length (carbamate) | ~1.35 Å |

| O=C-O Bond Angle (carbamate) | ~125° |

| C-N-H Bond Angle (carbamate) | ~118° |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for the title compound.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's most stable conformation, molecular dynamics (MD) simulations would be used to explore its dynamic behavior and conformational landscape. By simulating the motion of the atoms over time, MD simulations can reveal the flexibility of the cyclohexanedione ring and the rotational freedom of the tert-butylcarbamate group. These simulations would identify the different accessible conformations and the energy barriers between them, providing a more complete understanding of the molecule's behavior in solution. Studies on the parent 1,3-cyclohexanedione (B196179) have shown a conformational inversion energy of 1.87 kcal/mol, and similar investigations would be pertinent for the title compound. mdpi.comdoi.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve modeling its behavior in various reactions, such as enolization, aldol (B89426) condensation, or reactions involving the carbamate (B1207046) group. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction rates, providing insights that are often difficult to obtain through experimental means alone. For example, computational studies on other carbamates have successfully elucidated the mechanisms of their formation and reactions.

Virtual Screening and Design of Novel Derivatives

The computational model of this compound can serve as a scaffold for the virtual screening and design of novel derivatives with desired properties. By making systematic in-silico modifications to the parent structure, large libraries of virtual compounds can be created. These libraries can then be screened for properties such as improved reactivity, selectivity, or potential biological activity. For instance, if the goal is to design a derivative with enhanced electrophilicity at a specific position, different electron-withdrawing groups could be virtually substituted on the molecule, and their effects on the electronic structure and reactivity indices would be calculated. This approach significantly accelerates the discovery and optimization of new chemical entities.

Future Research Directions and Emerging Opportunities

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of tert-Butyl (3,5-dioxocyclohexyl)carbamate is likely to be guided by the principles of green and sustainable chemistry. Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene. nih.gov Future routes could leverage more environmentally benign alternatives. One promising approach is the use of carbon dioxide as a C1 source, which is non-toxic, abundant, and renewable. rsc.org The direct carboxylation of the corresponding amine with CO2, followed by esterification, presents a greener pathway. researchgate.net Another sustainable carbonyl source for carbamate synthesis is urea (B33335), which can react with amines and alcohols over heterogeneous catalysts. rsc.org

The synthesis of the cyclic dicarbonyl core also offers opportunities for innovation. Methods for producing functionalized cyclic carbonates, which are related structures, are continually being improved with a focus on sustainability. researchgate.netrsc.orgmdpi.com Research into one-pot syntheses from readily available starting materials, minimizing waste and energy consumption, will be a key focus.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| CO2-based Synthesis | Utilizes carbon dioxide as a renewable C1 source. rsc.org | Environmentally benign, reduces reliance on phosgene. nih.gov |

| Urea as Carbonyl Source | Employs urea in the presence of a reusable catalyst. rsc.org | Cost-effective and avoids hazardous reagents. |

| One-Pot Reactions | Combines multiple synthetic steps into a single procedure. | Increased efficiency, reduced waste and purification steps. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique combination of a protected amine and a 1,3-dicarbonyl system in this compound opens the door to exploring novel chemical transformations. The reactivity of the N-Boc protecting group itself is an area of ongoing research, with studies revealing its participation in unexpected reactions beyond its protective role. researchgate.netscispace.comresearchgate.netuky.edu Future investigations could uncover new catalytic systems that selectively activate the C-H bonds of the cyclohexane (B81311) ring or the methylene (B1212753) group between the carbonyls, allowing for late-stage functionalization.

The 1,3-dicarbonyl moiety is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. acs.orgresearchgate.net Research into its reactivity with novel electrophiles and nucleophiles could lead to the discovery of unprecedented cyclization, condensation, or rearrangement reactions, yielding complex molecular architectures. The interplay between the carbamate and the dicarbonyl functionalities could also lead to unique reactivity patterns, such as intramolecular cyclizations or rearrangements triggered by specific reagents or catalysts.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration into modern synthesis technologies like flow chemistry and automated platforms. sigmaaldrich.comresearchgate.netyoutube.comsynplechem.com Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govbeilstein-journals.orgrsc.org The synthesis of carbamates and the functionalization of dicarbonyl compounds have already been successfully demonstrated in flow reactors. acs.orgrsc.org Future work could focus on developing a telescoped flow synthesis of the target molecule, where multiple reaction steps are performed in a continuous sequence without the need for isolating intermediates. unimi.it

Automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. researchgate.net By combining robotic systems with artificial intelligence, it is possible to rapidly synthesize and purify a library of analogues of this compound for further study. youtube.com

| Technology | Potential Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis of the target molecule and its derivatives. nih.govacs.orgrsc.org | Enhanced safety, scalability, and process control. rsc.org |

| Automated Synthesis | High-throughput synthesis of analogue libraries. sigmaaldrich.comsynplechem.com | Accelerated discovery of new compounds with desired properties. |

| Telescoped Reactions | Multi-step synthesis in a continuous flow without isolation of intermediates. unimi.it | Increased efficiency and reduced manual handling. |

Design and Synthesis of Advanced Functionalized Analogues with Tailored Reactivity

A significant area of future research will be the design and synthesis of advanced functionalized analogues of this compound with tailored reactivity. By introducing various substituents onto the cyclohexane ring, the electronic and steric properties of the molecule can be fine-tuned. This could involve the synthesis of derivatives with electron-withdrawing or electron-donating groups, which would modulate the acidity of the methylene protons and the reactivity of the carbonyl groups.